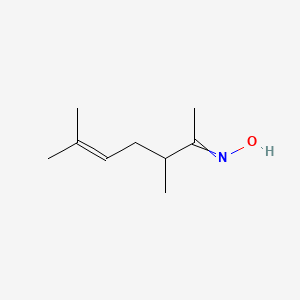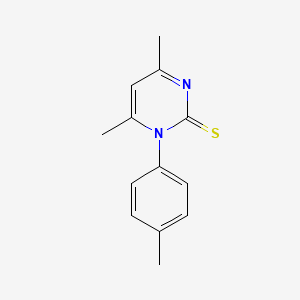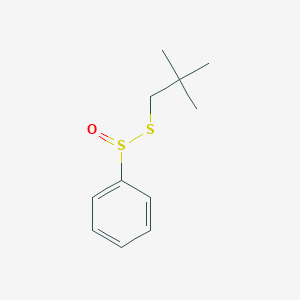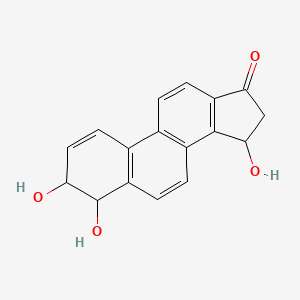
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- typically involves multi-step organic reactions. The process often starts with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substituting agents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activities, signaling pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 17H-Cyclopenta(a)phenanthren-17-one
- Dihydro-3-methoxy-17H-cyclopenta(a)phenanthren-17-one
- 1H-Cyclopenta[a]phenanthrene, 17-(1,5-dimethylhexyl)hexadecahydro-4,4,10,13,14-pentamethyl-
Uniqueness
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- is unique due to the presence of multiple hydroxyl groups, which enhance its reactivity and potential biological activities. This distinguishes it from other similar compounds that may lack these functionalities or have different substitution patterns.
Properties
CAS No. |
82322-24-5 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3,4,15-trihydroxy-3,4,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H14O4/c18-13-6-5-9-8-1-4-12-14(19)7-15(20)16(12)10(8)2-3-11(9)17(13)21/h1-6,13,15,17-18,20-21H,7H2 |
InChI Key |
CVRIWOACCDUGNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C1=O)C=CC3=C2C=CC4=C3C=CC(C4O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



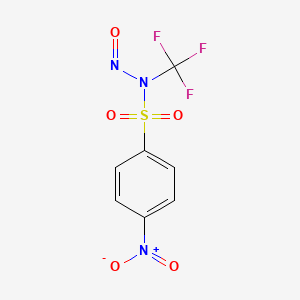
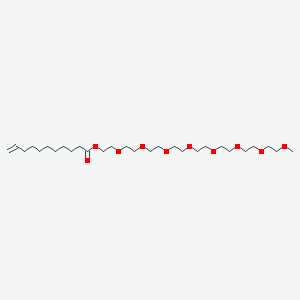
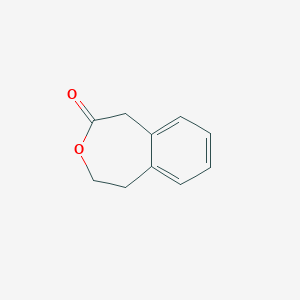
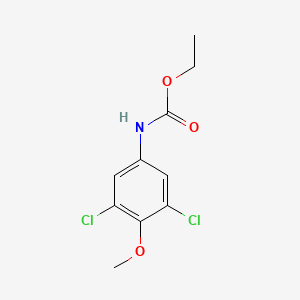
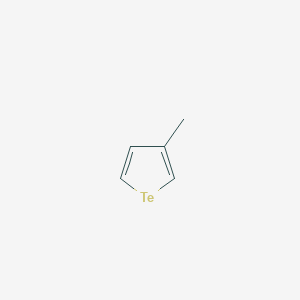
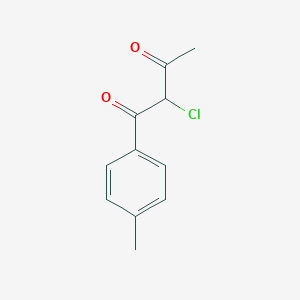
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
